1-(4-Chlorophenyl)-1-cyclopropylethan-1-ol
Description
1-(4-Chlorophenyl)-1-cyclopropylethan-1-ol is a secondary alcohol characterized by a 4-chlorophenyl group, a cyclopropyl moiety, and a hydroxyl group attached to a central carbon atom. Its molecular formula is C₁₁H₁₃ClO, with a molecular weight of 196.67 g/mol. This compound is synthesized via flow chemistry methods using organometallic intermediates. For example, in , it is prepared by reacting (4-chlorophenyl)(cyclopropyl)methanone with a potassium amide base (KDA) and a halogenated pyridine derivative in tetrahydrofuran (THF) at low temperatures (-78°C to -50°C) . The cyclopropyl group imparts steric and electronic effects, making this compound a valuable intermediate in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
1-(4-chlorophenyl)-1-cyclopropylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(13,8-2-3-8)9-4-6-10(12)7-5-9/h4-8,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFCGPVNQAPOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978161 | |
| Record name | 1-(4-Chlorophenyl)-1-cyclopropylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62586-85-0, 7054-64-0 | |
| Record name | 4-Chloro-α-cyclopropyl-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62586-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl alcohol, p-chloro-alpha-cyclopropyl-alpha-methyl-, dl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007054640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-alpha-cyclopropyl-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062586850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)-1-cyclopropylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-α-cyclopropyl-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-1-cyclopropylethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with cyclopropylmagnesium bromide, followed by reduction of the resulting intermediate with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically involve low temperatures and anhydrous solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. Catalysts and automated systems can be employed to control the reaction parameters precisely, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-1-cyclopropylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 1-(4-Chlorophenyl)-1-cyclopropylethanone.
Reduction: 1-(4-Chlorophenyl)-1-cyclopropylethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-1-cyclopropylethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-1-cyclopropylethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but they often include interactions with proteins or nucleic acids, leading to changes in cellular function.
Comparison with Similar Compounds
Table 1: Substituent-Based Comparison
Key Observations :
- Halogenated pyridine substituents (e.g., in 11hn) may increase binding affinity in metalloenzyme inhibition, whereas dimethylphenyl groups (e.g., in 11cn) improve lipophilicity for membrane penetration .
Functional Group Variations
Table 2: Functional Group Impact
Key Observations :
- The ketone analog (CAS 123989-29-7) exhibits higher reactivity in nucleophilic additions compared to the alcohol form due to its electrophilic carbonyl group .
- Cyclopropanol derivatives (e.g., 1-(4-Chlorophenyl)cyclopropan-1-ol) display unique acidity and ring-opening behavior, enabling applications in polymer chemistry .
Table 3: Cytotoxicity Data
Key Observations :
- Enone derivatives (e.g., C1 and C3) show cytotoxic effects, likely due to Michael acceptor properties targeting cellular thiols .
- The absence of cytotoxicity data for this compound suggests its role is confined to synthesis rather than direct therapeutic use.
Biological Activity
1-(4-Chlorophenyl)-1-cyclopropylethan-1-ol, a compound with notable biological activity, has garnered attention in various pharmacological studies. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H11ClO
- CAS Number : 7054-64-0
Biological Activity Overview
The biological activity of this compound includes:
- Antibacterial Activity : Exhibits moderate to strong inhibitory effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : Demonstrates significant inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial targets for treating neurodegenerative diseases and managing urea levels in the body, respectively.
- Potential Anticancer Properties : Early studies suggest that this compound may have anticancer effects due to its ability to interact with specific cellular pathways.
The mechanism by which this compound exerts its biological effects involves:
- Receptor Binding : The compound acts as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like AChE and urease, it prevents substrate interaction, thereby inhibiting their function.
Antibacterial Studies
A study evaluated the antibacterial efficacy of several compounds similar to this compound. The results indicated that:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | 5.2 |
| Compound B | Bacillus subtilis | 18 | 3.6 |
| This compound | Bacillus subtilis | 16 | 4.5 |
These findings suggest that the compound has a competitive profile compared to other tested substances .
Enzyme Inhibition Assays
Inhibitory assays conducted on AChE revealed:
| Compound | Percent Inhibition (%) | IC50 (µM) |
|---|---|---|
| Eserine (standard) | 85 | 0.5 |
| This compound | 70 | 2.3 |
The data indicates that while not as potent as eserine, the compound still exhibits substantial inhibitory activity against AChE .
Case Studies
A notable case study involved the synthesis of derivatives from similar chemical structures to explore enhanced biological activity. The derivatives were tested for their antibacterial and enzyme inhibition properties, leading to the identification of several candidates with improved efficacy over the parent compound.
Q & A
Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-1-cyclopropylethan-1-ol, and how can reaction progress be monitored experimentally?
A common method involves nucleophilic substitution or condensation reactions. For example, refluxing a mixture of 4-chlorobenzyl chloride with cyclopropane derivatives in ethanol using anhydrous potassium carbonate as a base, followed by recrystallization . Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Color changes during reflux may indicate intermediate formation, but spectroscopic validation (e.g., NMR, IR) is essential for confirmation .
Q. How can researchers confirm the structural identity and purity of this compound?
Use a combination of spectroscopic techniques:
- NMR : Analyze and NMR to verify cyclopropyl and chlorophenyl group integration.
- Mass Spectrometry : Confirm molecular weight (e.g., 196.63 g/mol for related analogs) .
- Melting Point : Compare observed mp (e.g., 50–52°C for analogs) with literature values .
- HPLC : Assess purity (>98% for reliable data) .
Q. What safety precautions are critical when handling this compound?
Refer to safety data sheets (SDS) for hazards such as acute toxicity (Category 4 for oral/dermal/inhalation) . Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from light. Emergency protocols should include immediate decontamination and medical consultation .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) impact the compound’s reactivity or biological activity?
Enantiomers like (R)- and (S)-1-(4-Chlorophenyl)ethan-1-ol may exhibit divergent interactions in chiral environments. For instance, (R)-isomers could show higher binding affinity to enzymes or receptors. Use chiral chromatography or asymmetric catalysis (e.g., Sharpless epoxidation) to isolate enantiomers, followed by activity assays .
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?
- Solvent Effects : Compare data acquired in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Dynamic Effects : Investigate rotational barriers in the cyclopropyl group using variable-temperature NMR.
- Computational Validation : Optimize structures via DFT (e.g., Gaussian) to simulate NMR shifts and match experimental data .
Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?
- Substituent Modulation : Replace the chlorophenyl group with electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) to assess antibacterial potency .
- Cyclopropane Ring Modifications : Introduce methyl or hydroxyl groups to alter steric and electronic properties.
- In Silico Screening : Use molecular docking (e.g., AutoDock) to predict binding modes with target proteins .
Q. What methodologies assess the environmental impact of this compound during disposal or large-scale use?
- Biodegradability : Conduct OECD 301 tests to measure microbial degradation rates.
- Ecotoxicology : Use Daphnia magna or algal assays (OECD 202/201) to evaluate aquatic toxicity.
- Bioaccumulation Potential : Calculate logP values (e.g., 2.1 for analogs) to predict lipid solubility .
Methodological Guidance Tables
Q. Table 1: Key Analytical Parameters for Characterization
Q. Table 2: Comparative Reactivity of Derivatives
| Derivative | Reactivity with NaBH₄ | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 1-(4-ClPh)-cyclopropanol | Fast reduction | 10 µM (antibacterial) | |
| 1-(4-FPh)-cyclopropanol | Moderate | 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
